molecular formula C10H10 B1581611 2-Methyl-1H-indene CAS No. 2177-47-1

2-Methyl-1H-indene

Cat. No.: B1581611
CAS No.: 2177-47-1
M. Wt: 130.19 g/mol
InChI Key: YSAXEHWHSLANOM-UHFFFAOYSA-N
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Description

2-Methyl-1H-indene is an organic compound with the molecular formula C10H10. It is a derivative of indene, where a methyl group is attached to the second carbon of the indene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by a transition metal complex, such as TpRuPPh3(CH3CN)2PF6, in hot toluene . Another method involves the intramolecular acylation of 3-arylpropanoic acids or halides, which requires noncatalytic acid promoters .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic cyclization of appropriate precursors under controlled conditions. The use of specific catalysts and solvents ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of indanones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions are often employed, using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Indanones and other oxygenated compounds.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Various substituted indenes, depending on the substituent introduced.

Scientific Research Applications

2-Methyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-indene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in antimicrobial or therapeutic applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the second carbon enhances its stability and alters its interaction with other molecules compared to its parent compound, indene.

Properties

IUPAC Name

2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-8-6-9-4-2-3-5-10(9)7-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAXEHWHSLANOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176173
Record name 1H-Indene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-47-1
Record name 2-Methylindene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDENE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22LC0EG9LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Analogously to Example D, 5.0 g (34 mmol) of 2-methyl-1-indanone (5) were reduced with 1.94 g (51 mmol) of NaBH4. The alcohol, which was not purified further, was then further reacted in the presence of 0.2 g of p-toluene-sulfonic acid in 100 ml of toluene at 80° C. Chromatography on 100 g of silica gel (hexane/methylene chloride 9:1) gave 3.68 g (82%) of 2-methylindene (6).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.94 g
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

2-Methyl-2-indanol (66.2 g) was dissolved in toluene (500 ml) in a 1 liter flask equipped with a Dean-Stark trap. To this solution p-toluene sulfonic acid (2 g) and a small amount of hydroquinone were added, and the mixture was refluxed for 2.5 hours. After 8 ml of H2O was generated, the reaction mixture was cooled to 0° C. and H2O (1 liter), also cooled to 03C, was added. The organic phase was separated and washed three times with water (500 ml). The toluene was evaporated and the residue (with trace of hydroquinone added) was distilled at reduced pressure to give 2-methylindene (47.2 g, 48%) as clear slightly green liquid.
Quantity
66.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
[Compound]
Name
03C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Synthesis routes and methods III

Procedure details

50 ml of diethyl ether was added to 2.5 g of magnesium. A solution of 14.3 g of methyliodide in 50 ml of diethyl ether was added in 1 hour, with cooling with the aid of a water bath. Then the reaction mixture was stirred for 30 minutes at room temperature. A solution of 13.2 g of 2-indanone in 40 ml of diethyl ether was then added to this reaction mixture, followed by 30 minutes' stirring. 100 ml of water was then added. The organic layer was separated from the water layer. This water layer was washed twice, using 50 ml of dichloromethane, after which the combined organic layers were dried over magnesium sulphate. The filtrate obtained after removal of the drying agent through filtration was concentrated through evaporation to yield 14.0 g of residue. This residue was dissolved in 100 ml of toluene, after which 4 drops of concentrated sulphuric acid were added and the resulting reaction mixture was refluxed for 30 minutes. After cooling to room temperature, the mixture was washed once using 50 ml of water. The toluene was removed through evaporation, after which the residue was distilled under a vacuum. Yield: 4.0 g of 2-methylindene (30%).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 2-Methyl-1H-indene reacts with ozone?

A: Ozonolysis of this compound (1) leads to the formation of a stable secondary ozonide, 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin (2). Interestingly, this compound exhibits polymorphism, crystallizing into two different forms depending on the solvent used. Crystallization from dichloromethane yields the monoclinic form (2a), which contains two enantiomers within its structure. Conversely, using ethyl acetate as the solvent results in the orthorhombic modification (2b), a conglomerate of enantiomerically pure crystals. [] You can find the detailed crystallographic data in the cited research paper. []

Q2: Is there any information about the environmental fate of compounds related to this compound?

A: While the provided research doesn't directly address the environmental fate of this compound, it sheds light on the sorption-desorption behavior of indaziflam, a herbicide containing a this compound moiety, and its metabolites in various soil types. The study highlights that the sorption of these compounds is influenced by soil properties and the compound's structure, with indaziflam showing higher sorption than its metabolites. Understanding the sorption-desorption dynamics is crucial for assessing the potential mobility and persistence of these compounds in the environment. []

Q3: Are there any known applications of this compound derivatives in organometallic chemistry?

A: Research indicates that this compound can be used to synthesize electron-deficient η1-indenyl,η3-allylpalladium(II) complexes. These complexes, stabilized by dynamic non-covalent interactions, exhibit interesting fluxionality in solution, primarily through a process known as haptotropy, where the Pd(η3-allyl) unit appears to "oscillate" between two possible η1-indenyl configurations. []

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